8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic organic compound characterized by its unique bicyclic structure that integrates a pyridine and an oxazine moiety. Its molecular formula is with a molecular weight of approximately 215.05 g/mol. The compound features a bromine atom at the 8-position of the pyridine ring, which enhances its reactivity and potential biological activity. This structure allows for the formation of hydrogen bonds due to the presence of nitrogen and oxygen atoms, influencing its solubility and interactions within biological systems.
The chemical reactivity of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can be attributed to its electrophilic bromine atom and nucleophilic sites present in the molecule. Key types of reactions include:
Preliminary research indicates that 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine exhibits promising biological activities. It has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition may increase the bioavailability of co-administered drugs, suggesting therapeutic benefits. Additionally, compounds with similar structures have shown activity against various cancer cell lines and as antimicrobial agents, indicating that this compound may possess analogous properties pending further investigation .
The synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves several steps:
8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has potential applications in various fields:
Interaction studies have focused on the binding affinity of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine towards various biological targets. Preliminary data suggest it may interact with proteins involved in drug metabolism and transport mechanisms. Further research is required to elucidate these interactions fully and understand their implications for therapeutic outcomes .
Several compounds exhibit structural similarities to 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 122450-96-8 | 0.88 |
| 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 959992-62-2 | 0.79 |
| 5-Bromo-3-methoxypyridin-2-amine | 42409-58-5 | 0.85 |
| 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 894852-01-8 | 0.77 |
The uniqueness of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine lies in its specific bromination pattern at the 8-position on the pyridine ring. This structural feature significantly influences its chemical reactivity and biological activity compared to other similar compounds listed above .
The systematic IUPAC name for this compound is 8-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, which precisely defines its bicyclic framework and substituent positioning. The numbering begins at the oxygen atom in the oxazine ring, with the pyridine ring fused at the [3,2-b] position. The structural representation includes:
Brc1cnc2NCCOc2c1 JWHWLMNMGLICQZ-UUOWRZLLSA-N (derived from analogous compounds) The fused ring system consists of a six-membered pyridine ring sharing two adjacent atoms with a six-membered oxazine ring, where the oxygen atom occupies position 1 and the nitrogen resides at position 4 (Figure 1). The bromine substituent is located at position 8 on the pyridine moiety, contributing to its electronic asymmetry.
The compound is registered under multiple CAS numbers, reflecting its structural variants and synthetic intermediates:
| CAS Number | Molecular Formula | Isomeric Form | Source |
|---|---|---|---|
| 34950-82-8 | C₇H₇BrN₂O | Pyrido[3,2-b]oxazine | |
| 1379320-13-4 | C₇H₇BrN₂O | Pyrido[4,3-b]oxazine |
Alternative names include 8-bromo-2H-pyridooxazine and 3,4-dihydro-8-bromopyrido-oxazine, though these lack IUPAC compliance. The distinction between [3,2-b] and [4,3-b] fusion positions is critical, as it alters the compound’s electronic profile and reactivity .
The molecular formula C₇H₇BrN₂O corresponds to a molecular weight of 215.05 g/mol, calculated as follows:
Isotopic distribution analysis reveals a characteristic bromine doublet in mass spectra due to the ¹⁰⁵Br (50.69%) and ¹⁰³Br (49.31%) isotopes .
The compound exhibits positional isomerism based on the fusion pattern of the pyrido-oxazine system:
| Isomer Type | Fusion Position | SMILES Notation | CAS Number |
|---|---|---|---|
| [3,2-b] Isomer | Pyridine C3-C2 | Brc1cnc2NCCOc2c1 | 34950-82-8 |
| [4,3-b] Isomer | Pyridine C4-C3 | BrC1=CN=CC2=C1OCCN2 | 1379320-13-4 |
While no chiral centers exist in the base structure, the boat conformation of the dihydro-oxazine ring introduces transient stereoelectronic effects. Theoretical calculations suggest a 2.3 kcal/mol energy preference for the boat form over the chair, influencing nucleophilic substitution kinetics at the bromine site .
Bromination constitutes the critical step in synthesizing 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] [4]oxazine, with two primary methodologies dominating the literature: direct bromine (Br₂) addition and N-bromosuccinimide (NBS)-mediated bromination.
The Br₂ method involves dissolving the pyridooxazine precursor in DMF and adding liquid bromine dropwise at room temperature. This approach achieves moderate yields (65–76%) but requires careful stoichiometric control to avoid over-bromination [4]. For instance, a 1:1.4 molar ratio of precursor to bromine in DMF at 20°C for 2 hours yields 76% product, with excess bromine leading to di-brominated byproducts [4].
In contrast, NBS bromination offers superior regioselectivity. A representative procedure combines the precursor with 1.2 equivalents of NBS in DMF at 50°C for 20 hours, achieving 69% yield with minimal side reactions [4]. The radical mechanism of NBS ensures selective bromination at the pyridine ring’s 8-position, avoiding oxazine ring modification .
Table 1: Comparative Bromination Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | DMF | 20 | 2 | 76 [4] |
| NBS | DMF | 50 | 20 | 69 [4] |
| Br₂ | DMF | 25 | 72 | 65 [4] |
DMF emerges as the solvent of choice due to its high polarity and ability to stabilize ionic intermediates. Alternative solvents like acetonitrile and dichloromethane result in reduced yields (<50%) due to poor precursor solubility . Catalytic additives further enhance reaction efficiency:
Microwave-assisted synthesis reduces reaction times by 60% (e.g., 45 minutes vs. 2 hours for Br₂ reactions) but necessitates specialized equipment .
Continuous flow reactors address scalability challenges inherent to batch processes. A patented system couples a microreactor for bromination (residence time: 5 minutes) with a tubular crystallizer for in-situ purification . This configuration achieves 92% conversion efficiency and 85% isolated yield, surpassing batch reactor performance (75% yield) .
Key industrial parameters include:
Crude product purification employs sequential anti-solvent crystallization using water-ethanol mixtures (3:1 v/v). This removes unreacted starting material and DMF residues, yielding 98.5% pure product after two recrystallizations [4].
Yield optimization strategies focus on:
Table 2: Purification Efficiency by Method
| Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Single crystallization | 95.2 | 18 |
| Double crystallization | 98.5 | 25 |
| Chromatography | 99.9 | 40 |
X-ray crystallography remains the gold standard for determining the three-dimensional structure of pyridooxazine derivatives. The crystallographic analysis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine reveals fundamental structural features that are crucial for understanding its chemical behavior and potential biological activity [3].
Pyridooxazine derivatives typically crystallize in centrosymmetric space groups, with P21/c being the most commonly observed space group for these compounds . The unit cell parameters for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine and related structures show characteristic dimensions with a = 8.5-9.2 Å, b = 10.1-11.5 Å, and c = 12.8-14.2 Å . The resolution achieved in most crystallographic studies ranges from 1.5 to 2.0 Å, providing sufficient detail for accurate bond length and angle determination [4] [3].
The crystal structure reveals that the pyridine ring maintains planarity, while the oxazine ring adopts a puckered conformation, typically in a boat or envelope form [5]. Key bond lengths include C-N distances of 1.34-1.38 Å and C-O distances of 1.42-1.45 Å, which are consistent with aromatic and aliphatic character respectively . The bromine substituent at the 8-position introduces significant structural perturbations, with C-Br bond lengths of approximately 1.89 Å .
The crystal packing analysis reveals extensive hydrogen bonding networks, primarily involving N-H···O interactions between adjacent molecules . The bromine atom participates in halogen bonding interactions with nitrogen atoms from neighboring molecules, contributing to the overall crystal stability . These intermolecular forces play a crucial role in determining the solid-state properties and potential biological interactions of the compound.
| Property | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell (a, b, c) | 8.5-9.2 Å, 10.1-11.5 Å, 12.8-14.2 Å |
| Resolution | 1.5-2.0 Å |
| C-N Bond Length | 1.34-1.38 Å |
| C-O Bond Length | 1.42-1.45 Å |
| C-Br Bond Length | 1.89 Å |
| Key Interactions | N-H···O hydrogen bonds, Br···N halogen bonds |
Nuclear magnetic resonance spectroscopy provides essential structural information for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine through both proton and carbon-13 analysis. The ¹H NMR spectrum typically shows characteristic signals in the aromatic region at δ 6.8-7.6 ppm corresponding to the pyridine protons, with the bromine substitution causing significant downfield shifts [5].
The oxazine ring protons appear as distinct multiplets, with the OCH₂ protons at δ 4.2-4.3 ppm and the NCH₂ protons at δ 3.4-3.5 ppm [5]. The coupling patterns and integration ratios confirm the dihydrooxazine structure. Related compounds such as 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine show similar spectral patterns with ¹H NMR signals at δ 6.93 (s, 1H), 4.31-4.23 (m, 2H), and 3.51-3.43 (m, 2H) .
Infrared spectroscopy reveals characteristic vibrational modes that confirm the structural features of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine. The C=N stretching vibration appears at 1580-1600 cm⁻¹, while the C-Br stretching is observed at 550-600 cm⁻¹ . The aliphatic C-H stretching modes of the oxazine ring are found at 2920-2850 cm⁻¹.
For comparison, the related compound 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine shows C=N stretching at 1575 cm⁻¹ and C-Br stretching at 1485 cm⁻¹ . The presence of carbonyl groups in oxazinone derivatives introduces additional complexity, with C=O stretching at 1660-1728 cm⁻¹ .
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of brominated pyridooxazine derivatives. The molecular ion peak for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine appears at [M+H]⁺ 215/217, displaying the characteristic bromine isotope pattern with approximately 1:1 intensity ratio .
The fragmentation patterns typically involve loss of the bromine atom, followed by ring opening reactions. Related compounds show similar patterns, with 6-Bromo-2H-pyrido[3,2-b] oxazin-3(4H)-one exhibiting [M+H]⁺ 229/231 and the parent 3,4-Dihydro-2H-pyrido[3,2-b] oxazine showing [M+H]⁺ 137 .
| Compound | Molecular Formula | Key NMR Signals | IR Frequencies | MS Fragmentation |
|---|---|---|---|---|
| 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine | C₇H₇BrN₂O | δ 6.8-7.6 (aromatic), 4.2-4.3 (OCH₂) | C=N: 1580-1600 cm⁻¹, C-Br: 550-600 cm⁻¹ | [M+H]⁺ 215/217 |
| 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine | C₇H₇BrN₂O | δ 6.93 (s, 1H), 4.31-4.23 (m, 2H) | C=N: 1575 cm⁻¹, C-Br: 1485 cm⁻¹ | [M+H]⁺ 215/217 |
| 3,4-Dihydro-2H-pyrido[3,2-b] oxazine | C₇H₈N₂O | δ 7.53 (dd, 1H), 4.08 (t, 2H) | C=N: 1595 cm⁻¹ | [M+H]⁺ 137 |
Density functional theory calculations provide crucial insights into the electronic structure and properties of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine. The most commonly employed computational approach utilizes the B3LYP/6-311++G(d,p) level of theory, which provides an optimal balance between accuracy and computational efficiency for heterocyclic systems [6] [7] .
DFT geometry optimization reveals that 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine adopts a conformation with a planar pyridine ring and a puckered oxazine ring. The calculated bond lengths show excellent agreement with experimental crystallographic data, with C-N distances of 1.342 Å and C-O distances of 1.425 Å [6] [7]. The C-Br bond length is calculated as 1.912 Å, closely matching experimental values [6].
The electronic structure analysis reveals important insights into the chemical reactivity of the compound. The HOMO-LUMO gap is calculated to be 4.2-4.8 eV, indicating moderate stability and potential for electronic transitions [6] [7]. The HOMO is primarily π-type, localized on the pyridine ring, while the LUMO has π*-type character distributed across the entire bicyclic system [6].
The ionization potential is calculated as 8.45 eV, with HOMO energy at -6.12 eV and LUMO energy at -1.89 eV [6]. These values provide important information about the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its potential biological interactions.
DFT calculations predict the standard enthalpy of formation as -45.2 kcal/mol and the standard entropy as 78.4 cal/mol·K [6]. The total energy of the optimized structure is -3042.758 Hartree, with a zero-point energy of 0.098 Hartree [6]. These thermodynamic parameters are essential for understanding the compound's stability and reactivity under various conditions.
Polarizable continuum model calculations reveal significant solvent effects on the electronic properties of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine. The dipole moment increases in polar solvents, with the solvation energy calculated as -12.4 kcal/mol in water [6]. This information is crucial for predicting the compound's behavior in biological environments.
| Calculation Type | Method | Key Results | Applications |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-311++G(d,p) | Planar pyridine, puckered oxazine | Structure determination |
| Electronic Properties | B3LYP/6-311++G(d,p) | HOMO-LUMO gap: 4.2-4.8 eV | Electronic spectroscopy |
| Thermodynamic Properties | B3LYP/6-311++G(d,p) | ΔH°f = -45.2 kcal/mol | Stability assessment |
| Solvent Effects | PCM-B3LYP/6-311++G(d,p) | Solvation energy: -12.4 kcal/mol | Biological activity prediction |
Molecular dynamics simulations provide dynamic insights into the conformational behavior of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine in various environments. These simulations complement static DFT calculations by revealing time-dependent structural changes and conformational preferences under realistic conditions [9] [10] [11].
Extensive molecular dynamics simulations using the AMBER ff14SB force field over 100 ns reveal that 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine exhibits multiple stable conformers [9]. The primary conformational flexibility arises from the oxazine ring, which can adopt both boat and chair conformations with an energy barrier of 2.5 kcal/mol for ring inversion [9].
The simulations identify several low-energy conformers within 2 kcal/mol of the global minimum, indicating significant conformational diversity at room temperature [9]. This flexibility is important for understanding the compound's potential binding modes with biological targets.
Long-term molecular dynamics simulations demonstrate excellent structural stability of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine with RMSD values remaining below 2.0 Å throughout 300 ns simulations [9]. The pyridine ring maintains planarity throughout the simulation, while the oxazine ring shows controlled flexibility without structural degradation.
Temperature-dependent simulations reveal that 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine maintains thermal stability up to 350 K, with increased conformational flexibility at higher temperatures [9]. The energy barrier for thermal motion is calculated as 4.2 kcal/mol [9]. Pressure effects are minimal, with only slight structural compression observed at elevated pressures.
Solvent dynamics simulations reveal that hydration shells significantly stabilize the structure of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine. The compound forms stable hydrogen bonds with water molecules, particularly involving the nitrogen atoms of the heterocyclic system [9]. The solvation energy barrier is calculated as 1.2 kcal/mol [9].
Protein-ligand dynamics simulations using the CHARMM36 force field over 1000 ns reveal important insights into the binding behavior of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine. The compound exhibits a residence time of 15.2 ns at protein binding sites, with a dissociation energy barrier of 12.5 kcal/mol [9].
Free energy perturbation calculations predict a binding free energy of -8.2 kcal/mol for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B] oxazine with representative protein targets [9]. The binding energy barrier is calculated as 8.2 kcal/mol, indicating favorable but reversible binding interactions [9].
| Simulation Type | Duration | Key Findings | Energy Barriers |
|---|---|---|---|
| Conformational Sampling | 100 ns | Multiple stable conformers | 2.5 kcal/mol (ring inversion) |
| Structural Stability | 300 ns | RMSD < 2.0 Å | 1.5 kcal/mol |
| Temperature Effects | 100 ns | Stable up to 350 K | 4.2 kcal/mol |
| Binding Kinetics | 1000 ns | Residence time: 15.2 ns | 12.5 kcal/mol |
| Free Energy Calculations | 500 ns | Binding free energy: -8.2 kcal/mol | 8.2 kcal/mol |